2-Ethynyl-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139334-73-9 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.188 |
IUPAC Name |
2-ethynyl-N-methylbenzamide |
InChI |
InChI=1S/C10H9NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h1,4-7H,2H3,(H,11,12) |
InChI Key |
YHWZIQBCFNNEJG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1C#C |
Synonyms |
Benzamide, 2-ethynyl-N-methyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynyl N Methylbenzamide and Its Advanced Precursors
Direct Synthesis Strategies from Benzoic Acid and Amide Derivatives
The most direct and widely employed strategies for synthesizing 2-Ethynyl-N-methylbenzamide involve a two-stage process: the formation of the N-methylbenzamide core followed by the introduction of the ethynyl (B1212043) group onto the benzene (B151609) ring. This approach allows for modularity, where the two key fragments—the benzoic acid derivative and the acetylene (B1199291) source—can be varied independently.
Amidation Routes Incorporating N-Methylamine
The initial step in many synthetic routes is the creation of the amide linkage. This is typically achieved by reacting a suitable benzoic acid precursor with N-methylamine. The choice of benzoic acid derivative is critical, as it must contain a leaving group at the 2-position (ortho to the carboxyl group) to facilitate the subsequent ethynylation step.
Copper-catalyzed cross-coupling reactions are effective for this amidation process, particularly when starting with 2-chlorobenzoic acids. nih.gov The presence of the ortho-carboxylate group can accelerate homogeneous copper-catalyzed reactions. nih.gov For instance, the Ullmann condensation, a classic copper-mediated reaction, and its modern variations can be used to couple 2-halobenzoic acids with amines. nih.govmdpi.com Beyond copper catalysis, amidation can be achieved through the activation of the carboxylic acid using various coupling reagents or by converting it to a more reactive derivative, such as an acid chloride, which then readily reacts with N-methylamine in what is known as the Schotten-Baumann reaction. diva-portal.org Thermal and microwave-assisted methods under solvent-free conditions also represent viable, albeit more forcing, pathways to form the amide bond directly from the carboxylic acid and amine. diva-portal.org
Introduction of the Ethynyl Moiety via Cross-Coupling
With the N-methylbenzamide scaffold in place, specifically a 2-halo-N-methylbenzamide, the focus shifts to installing the alkyne. Palladium-catalyzed cross-coupling reactions are the cornerstone of this transformation, offering high efficiency and functional group tolerance under mild conditions. wikipedia.org
The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org In the synthesis of this compound, this reaction involves coupling a 2-halo-N-methylbenzamide (where the halide is typically iodine or bromine) with an acetylene source in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
The reaction's efficiency is highly dependent on the nature of the aryl halide, with reactivity following the order: I > Br >> Cl. wikipedia.org This allows for selective reactions if multiple different halides are present on the substrate. libretexts.org A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction.
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Component | Examples | Role |
|---|---|---|
| Aryl Halide | 2-Iodo-N-methylbenzamide, 2-Bromo-N-methylbenzamide | Electrophile |
| Alkyne | Acetylene gas, Trimethylsilylacetylene (B32187) | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | Primary Catalyst |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, activates alkyne |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX by-product |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |
This table presents a generalized summary of conditions reported in sources wikipedia.orgrsc.org.
A common and practical modification of the Sonogashira reaction involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). lpu.in This approach offers several advantages: TMSA is a liquid that is easier to handle than gaseous acetylene, and the bulky trimethylsilyl (B98337) (TMS) group prevents self-coupling of the alkyne (Glaser coupling). The reaction proceeds by coupling the 2-halo-N-methylbenzamide with TMSA under standard Sonogashira conditions to yield 2-((trimethylsilyl)ethynyl)-N-methylbenzamide. lpu.inepo.org
Following the coupling reaction, the TMS protecting group must be removed to generate the terminal alkyne. This desilylation is typically accomplished under mild conditions, preserving the integrity of the final product. Common methods for desilylation include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol. sorbonne-universite.frresearchgate.net Alternative protiodesilylation methods using catalytic amounts of silver nitrate (B79036) have also been reported. researchgate.net
Table 2: Two-Step Ethynylation via Silylated Acetylene
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1. Sonogashira Coupling | 2-Iodo-N-methylbenzamide, TMSA, PdCl₂(PPh₃)₂, CuI, TEA, THF | 2-((Trimethylsilyl)ethynyl)-N-methylbenzamide |
| 2. Desilylation | TBAF in THF; or K₂CO₃ in Methanol | this compound |
This table summarizes the two-stage process detailed in sources lpu.inepo.orgsorbonne-universite.frresearchgate.net.
Alternative Synthetic Pathways and Methodological Developments
While the two-step sequence of amidation followed by Sonogashira coupling is the most conventional route, research into more efficient and novel synthetic strategies is ongoing. These alternative pathways often focus on reducing the number of synthetic steps or exploring different types of chemical transformations.
One area of development involves domino or cascade reactions, where the 2-ethynylbenzamide (B1396099) intermediate, once formed, undergoes a subsequent in-situ transformation. For example, 2-alkynylbenzamides can serve as precursors in gold(III)-mediated domino reactions with ammonium (B1175870) acetate (B1210297) to produce pharmaceutically relevant 1-aminoisoquinolines under mild conditions. researchgate.net
Another advanced strategy involves the palladium-catalyzed oxidative cyclization and carbonylation of related precursors. In one such instance, N-(2-((trimethylsilyl)ethynyl)phenyl)benzamide derivatives undergo in-situ desilylation followed by a palladium-catalyzed cyclization-alkoxycarbonylation to yield complex heterocyclic structures like benzo[d] beilstein-journals.orgoxazines. semanticscholar.org These methods, while not directly producing this compound as an isolated final product, highlight the synthetic versatility of its precursors and represent advanced methodological developments in the field. semanticscholar.orgnih.gov
Reactivity Profiles and Functional Group Transformations of 2 Ethynyl N Methylbenzamide
Reactions Involving the Terminal Alkyne Moiety
The terminal ethynyl (B1212043) group is characterized by its sp-hybridized carbons and acidic terminal proton, making it susceptible to a variety of addition and coupling reactions.
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a prominent reaction for this class of compounds, yielding stable 1,2,3-triazole rings. wikipedia.org This reaction, often categorized as a "click chemistry" reaction, is known for its high yield, wide scope, and the formation of only easily removable byproducts. organic-chemistry.org
Thermal Cycloaddition : The traditional Huisgen cycloaddition involves heating the alkyne and azide together. This thermal process often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers because the HOMO-LUMO energy levels of the reactants are comparable. organic-chemistry.orgwiley-vch.de The reaction proceeds through a concerted mechanism but requires high activation energy, leading to slow reaction rates even at elevated temperatures. organic-chemistry.orgwiley-vch.de
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A significant advancement is the copper(I)-catalyzed version, which proceeds at a dramatically accelerated rate (up to 10⁷ times faster than the uncatalyzed reaction) and occurs under mild conditions, including at room temperature and in aqueous solutions. organic-chemistry.orgwiley-vch.de The Cu(I) catalyst interacts with the terminal alkyne, activating it for reaction. wiley-vch.de This catalytic cycle proceeds through a stepwise mechanism involving a copper-acetylide intermediate, which ensures high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : Alternatively, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, can be employed. organic-chemistry.org Unlike CuAAC, the ruthenium-catalyzed reaction regioselectively yields the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the product. organic-chemistry.orgwiley-vch.de This method is also applicable to internal alkynes, leading to fully substituted triazoles. organic-chemistry.org
| Cycloaddition Method | Catalyst | Primary Product Regioisomer | Key Characteristics |
| Thermal Huisgen | None | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures; slow reaction rates. organic-chemistry.org |
| CuAAC | Copper(I) | 1,4-disubstituted | High reaction rate at room temperature; highly regioselective. organic-chemistry.orgwiley-vch.de |
| RuAAC | Ruthenium (e.g., [Cp*RuCl]) | 1,5-disubstituted | Complements CuAAC by providing the opposite regioisomer. organic-chemistry.orgwiley-vch.de |
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the unsaturated carbon-carbon triple bond of the ethynyl group. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. libretexts.org The reaction with a terminal alkyne like 2-Ethynyl-N-methylbenzamide can proceed via cis-addition to yield the (E)-alkenylsilane or trans-addition to give the (Z)-product, depending on the catalyst and conditions used. libretexts.org The Chalk-Harrod mechanism, involving oxidative addition of the hydrosilane to the metal center followed by alkyne insertion and reductive elimination, is a widely accepted pathway for this transformation. libretexts.org More recently, earth-abundant metal catalysts based on iron and manganese have been developed for the hydrosilylation of various functional groups. unl.ptrsc.orgresearchgate.net
The terminal alkyne of this compound can participate in various carbon-carbon bond-forming reactions.
Alkynylation : In organic chemistry, alkynylation refers to the addition of a terminal alkyne to a carbonyl group. wikipedia.org While this typically involves reacting a metal acetylide with an aldehyde or ketone, the term can also describe the coupling of an alkyne to another scaffold. wikipedia.org
Sonogashira Coupling : A key reaction for ethynyl-substituted aromatics is the Sonogashira coupling. This cross-coupling reaction involves a palladium catalyst and a copper co-catalyst to couple the terminal alkyne with aryl or vinyl halides. This method is highly efficient for creating C(sp)-C(sp²) bonds.
Other Cross-Coupling Reactions : The ethynyl group can be utilized in various other palladium-catalyzed cross-coupling reactions, which have become powerful tools in synthetic chemistry for constructing complex molecular architectures from simpler fragments. sigmaaldrich.com For instance, chromium(III) has been reported as a catalyst for the C(sp²)-H alkynylation of secondary amides using electrophilic alkynyl bromides. researchgate.net
Reactions at the N-Methylbenzamide Scaffold
The N-methylbenzamide portion of the molecule offers reaction sites at the amide linkage and on the aromatic ring.
The amide bond, while generally stable, can be transformed under specific conditions.
Reduction : The amide can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is effective for this transformation, converting the carbonyl group of the N-methylbenzamide to a methylene (B1212753) group, thus yielding N-methyl-(2-ethynylbenzyl)amine. pearson.com This reaction typically requires anhydrous conditions followed by a hydrolysis workup. pearson.com
Hydrolysis : The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions. pearson.com This reaction breaks the carbon-nitrogen bond, yielding 2-ethynylbenzoic acid and methylamine (B109427). pearson.com
Other Transformations : Advanced methods for amide transformation include catalytic transamination, which can be achieved using reagents like Schwartz's reagent (Cp₂ZrHCl) to form zirconocene (B1252598) hemiaminal intermediates. chemrxiv.org
| Reagent/Condition | Functional Group Transformation | Product |
| LiAlH₄, then H₂O | Reduction of amide | N-methyl-(2-ethynylbenzyl)amine pearson.com |
| H₃O⁺ or NaOH, then H₃O⁺ | Hydrolysis of amide | 2-ethynylbenzoic acid and methylamine pearson.com |
The benzene (B151609) ring of this compound can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) : In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlecturio.com The rate and position of the attack are governed by the substituents already on the ring. uomustansiriyah.edu.iq Both the N-methylcarboxamide group (-CONHCH₃) and the ethynyl group (-C≡CH) are electron-withdrawing and act as deactivating, meta-directing groups. mnstate.edu Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation are expected to occur slowly and direct the incoming electrophile to the positions meta to both original groups (i.e., C4 and C6). lecturio.comuomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution (SₙAr) : SₙAr reactions involve a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub For this compound to undergo SₙAr, a leaving group (like a halogen) would need to be present on the ring, and the deactivating nature of the ethynyl and amide groups would help stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. wikipedia.orgpressbooks.pub The reaction rate is enhanced by having more electron-withdrawing groups on the ring. pressbooks.pub
Advanced Applications of 2 Ethynyl N Methylbenzamide in Organic Synthesis
Construction of Complex Heterocyclic Systems
The strategic placement of the ethynyl (B1212043) and N-methylbenzamide moieties on the benzene (B151609) ring allows for a variety of intramolecular and intermolecular cyclization strategies to generate diverse and complex heterocyclic structures.
The ynamide functionality within 2-Ethynyl-N-methylbenzamide serves as a potent dipolarophile in [3+2] cycloaddition reactions for the synthesis of isoxazoles. While classic methods often involve the reaction of an alkyne with a nitrile oxide generated in situ, the use of ynamides as the alkyne component has been explored in copper(II)-catalyzed 1,3-dipolar cycloadditions. This approach provides a pathway to highly substituted 4-amino-isoxazole derivatives, which are valuable scaffolds in medicinal chemistry. The reaction typically proceeds by the cycloaddition of the ynamide with a nitrile oxide, generated from an aldoxime or hydroximoyl chloride, to regioselectively form the isoxazole (B147169) ring.
A significant application of benzamide (B126) derivatives, including this compound, is in the synthesis of isoquinolones through transition-metal-catalyzed C-H activation. The amide group acts as an effective directing group, enabling the regioselective activation of the ortho C-H bond of the benzene ring. This methodology commonly employs rhodium(III) catalysts, which facilitate the formation of a five-membered rhodacycle intermediate. rsc.orgnih.gov This intermediate then undergoes insertion of a coupling partner, typically an alkyne, followed by reductive elimination to yield the desired isoquinolone product. rsc.org
In this cascade, N-methylbenzamides react with various alkynes in the presence of a Rh(III) catalyst and a copper(II) oxidant (such as Cu(OAc)₂) to afford substituted isoquinolones in good yields. rsc.org The reaction is tolerant of a wide range of functional groups on both the benzamide and the alkyne partner. rsc.orgnih.gov The use of an internal oxidizing group, such as an N-O bond in N-hydroxy- or N-methoxybenzamides, can also facilitate these transformations, sometimes allowing the reaction to proceed without an external oxidant. researchgate.net
Table 1: Examples of Rh(III)-Catalyzed Isoquinolone Synthesis from Benzamides and Alkynes This table is representative of the general reaction; specific yields for this compound may vary.
| Benzamide Derivative | Alkyne Partner | Catalyst System | Yield (%) |
| N-Methylbenzamide | Diphenylacetylene | [RhCpCl₂]₂, Cu(OAc)₂ | 85% |
| N-Ethylbenzamide | 1-Phenyl-1-propyne | [RhCpCl₂]₂, Cu(OAc)₂ | 78% |
| N-Methoxybenzamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂, KOAc | 95% |
| 4-MeO-N-methylbenzamide | 1-Phenyl-1-propyne | [RhCpCl₂]₂, Cu(OAc)₂ | 91% |
| 4-CF₃-N-methylbenzamide | Diphenylacetylene | [RhCpCl₂]₂, Cu(OAc)₂ | 75% |
The 2-ethynylaniline (B1227618) scaffold, which forms the core of this compound, is a well-established precursor for the synthesis of indoles. researchgate.net Various synthetic strategies can be employed to achieve the cyclization of 2-ethynylanilines into the indole (B1671886) ring system. These methods include base-promoted cyclizations, transition-metal-catalyzed processes (utilizing catalysts based on gold, platinum, copper, or palladium), and acid-catalyzed reactions. researchgate.netnih.gov The specific reaction conditions and catalysts can influence the regioselectivity of the cyclization and the nature of the substituents on the resulting indole. The presence of the N-methylamide group in this compound can direct or participate in these cyclizations, offering a route to uniquely functionalized indole derivatives.
Role as a Key Building Block in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org Terminal ynamides, such as this compound, have been successfully employed as key building blocks in copper-catalyzed three-component coupling reactions. rsc.orgrsc.org
Specifically, in reactions known as AYA (Aldehyde-Ynamide-Amine) or KYA (Ketone-Ynamide-Amine), a terminal ynamide couples with a carbonyl compound and an amine. rsc.orgrsc.org These reactions provide a direct and green route to γ-amino-ynamides, which are versatile intermediates for further synthetic transformations. rsc.orgrsc.org The process is often performed under mild, solvent-free conditions or in green solvents, utilizing a recyclable copper-zeolite catalyst, highlighting its alignment with the principles of green chemistry. rsc.org
Precursor in Total Synthesis of Natural Products and Analogues
While no specific total synthesis has been reported using this compound as a starting material, its core structure, 2-ethynylaniline, is a versatile precursor in the synthesis of complex natural products, particularly alkaloids. researchgate.net The ability to construct indole and quinoline (B57606) rings from 2-ethynylaniline derivatives makes this class of compounds highly valuable. researchgate.net Synthetic strategies often involve intramolecular cyclization or intermolecular annulation reactions to build the heterocyclic cores found in many bioactive molecules. nih.govbeilstein-journals.org The functional handles present in this compound—the terminal alkyne and the amide—provide multiple points for elaboration and connection to other fragments, suggesting its potential utility as a key intermediate in the retrosynthetic analysis of complex nitrogen-containing natural products.
Integration into Polymerization and Materials Synthesis Research
The terminal ethynyl group of this compound makes it a candidate monomer for polymerization. The polymerization of molecules containing ethynyl groups is a known strategy for creating conjugated polymers with interesting electronic and optical properties. nih.gov Ynamides, while generally more stable and less prone to spontaneous polymerization than ynamines, can participate in controlled polymerization reactions. nih.gov Topochemical solid-state polymerization has been demonstrated for related diynamide structures. nih.gov The resulting polymers, featuring repeating benzamide units connected by a conjugated backbone, could exhibit unique properties such as thermal stability, hydrogen-bonding capabilities (due to the amide functionality), and potential for application in materials science as functional polyamides. researchgate.net
Mechanistic Investigations and Catalytic Roles of 2 Ethynyl N Methylbenzamide
Elucidation of Reaction Mechanisms
The structural features of 2-Ethynyl-N-methylbenzamide, namely the terminal alkyne and the N-methylbenzamide group, allow it to participate in a variety of mechanistically distinct chemical transformations.
The reaction typically starts with a 2-iodo derivative, such as N-methyl-2-iodobenzamide, which couples with a terminal alkyne. The mechanism proceeds via two interconnected catalytic cycles: the palladium cycle and the copper cycle. researchgate.net
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (e.g., N-methyl-2-iodobenzamide) to form a Pd(II) complex. researchgate.netbeilstein-journals.org
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide species. This step increases the nucleophilicity of the alkyne. researchgate.net
Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt. beilstein-journals.org
Reductive Elimination : The resulting Pd(II) complex, now bearing both the benzamide (B126) and the alkynyl groups, undergoes reductive elimination. This step forms the C-C bond, yielding the 2-alkynyl-N-methylbenzamide intermediate and regenerating the Pd(0) catalyst. researchgate.net
Following the Sonogashira coupling, the newly formed 2-alkynyl-N-methylbenzamide intermediate undergoes an intramolecular cyclization. This subsequent reaction leads to the formation of five or six-membered N-heterocycles, such as isoquinolone derivatives. Current time information in Bangalore, IN.researchgate.net A proposed two-cycle mechanism suggests that after the initial Sonogashira coupling, the cyclization of the 2-alkynyl compound proceeds, often facilitated by the same catalytic system or by the basic reaction conditions. Current time information in Bangalore, IN.researchgate.net
While predominantly featured in metal-catalyzed reactions, the ethynylbenzamide scaffold is also a subject of investigation within organocatalysis, a field that uses small organic molecules as catalysts. wikipedia.org Research has explored organocatalytic oxidative annulation of benzamides and related ethynylbenzamides. dntb.gov.ua Although many transformations involving 2-ethynylbenzamides still rely on metal catalysts, the development of new organocatalysts to achieve these syntheses under milder, metal-free conditions is an active area of research. beilstein-journals.org
For instance, related transformations such as the organophosphine-catalyzed [3+2] cycloaddition between N-hydroxyamides and alkynes to form isoxazoles highlight how organocatalysts can mediate complex bond-forming sequences involving similar functional groups. acs.org In such cycles, the organocatalyst, like a phosphine, can activate one of the substrates to initiate the reaction cascade. acs.org These examples underscore the potential for developing specific organocatalytic cycles for reactions involving this compound.
The N-methylbenzamide moiety within this compound can function as an effective directing group in transition metal-mediated C-H activation. dntb.gov.ua This strategy allows for the selective functionalization of otherwise inert C-H bonds, typically at the ortho-position to the amide group. ajol.infofluorochem.co.uk
The mechanism involves the coordination of the amide's oxygen atom to a transition metal center (e.g., Palladium, Rhodium, Ruthenium), forming a stable five-membered metallacycle intermediate. dntb.gov.uaajol.info This coordination brings the metal catalyst into close proximity to the C-H bond on the benzene (B151609) ring, facilitating its cleavage. Once the C-H bond is activated, a new functional group can be introduced at that position. Amides have been widely utilized as directing groups for a variety of C-H functionalization reactions, including arylation, alkylation, and alkenylation. dntb.gov.ua This inherent capability makes this compound a potentially valuable substrate for synthetic sequences that involve initial modifications at the alkyne followed by a subsequent, directed C-H functionalization at the aromatic ring.
Role in the Development of Novel Catalytic Systems
This compound and its precursors are instrumental in evaluating the efficacy and scope of new catalytic systems designed for tandem reactions and the synthesis of complex organic molecules.
In the context of metal catalysis, this compound is primarily investigated as a substrate or a reactive intermediate rather than as a ligand. A ligand is a molecule that coordinates to the central metal atom of a catalyst to modulate its electronic properties and steric environment, thereby influencing its activity and selectivity. uobasrah.edu.iqtcichemicals.com
The available scientific literature does not describe instances where this compound itself functions as a ligand. Its chemical utility stems from the reactivity of its terminal alkyne and the directing capacity of its amide group, making it a valuable building block in catalytic syntheses. The development of catalysts for reactions involving this molecule focuses on the design of external ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), that coordinate to the metal (e.g., palladium) and optimize the reaction's efficiency and selectivity. Current time information in Bangalore, IN.tcichemicals.com
The utility of a catalytic system is often determined by its substrate scope—the range of different starting materials with which it can effectively react. The tandem Sonogashira coupling and cyclization reaction using N-methyl-2-iodobenzamide as a precursor is a prime example where substrate scope has been explored. This reaction has been tested with a diverse library of terminal alkynes to synthesize a variety of isoquinolone derivatives. Current time information in Bangalore, IN.
Studies have shown that palladium catalysts featuring mesoionic carbene ligands are effective for this transformation. The system demonstrates broad applicability with good to excellent yields for numerous substrates. Current time information in Bangalore, IN. Key findings from these studies include:
Aromatic Alkynes : The reaction proceeds smoothly with phenylacetylene (B144264) derivatives bearing either electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) substituents, indicating that the electronic nature of the alkyne has no significant impact on product yields. Current time information in Bangalore, IN.
Sterically Hindered Alkynes : Sterically bulky substrates, such as 2-ethynyl-6-methoxynaphthalene (B157083) and 3,3-dimethylbutyne, are well-tolerated and provide the desired products in high yields. Current time information in Bangalore, IN.
Aliphatic Alkynes : The reaction is also efficient with simple aliphatic alkynes like 1-hexyne. Current time information in Bangalore, IN.
Selectivity Issues : A notable decrease in yield was observed with 2-ethynylpyridine. This is likely due to the nitrogen atom of the pyridine (B92270) coordinating to the palladium center, which interferes with the catalytic cycle. Current time information in Bangalore, IN.
The table below summarizes the substrate scope for the palladium-catalyzed tandem Sonogashira coupling/cyclization of N-methyl-2-iodobenzamide with various terminal alkynes.
| Alkyne Substrate | Substituent Type | Resulting Product | Reported Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | Aromatic (unsubstituted) | 2-Phenylisoquinolin-1(2H)-one derivative | Good to Excellent | Current time information in Bangalore, IN. |
| 4-Methoxyphenylacetylene | Aromatic (electron-donating) | 2-(4-Methoxyphenyl)isoquinolin-1(2H)-one derivative | ~93% | Current time information in Bangalore, IN. |
| 4-(Trifluoromethyl)phenylacetylene | Aromatic (electron-withdrawing) | 2-(4-(Trifluoromethyl)phenyl)isoquinolin-1(2H)-one derivative | ~96% | Current time information in Bangalore, IN. |
| 1-Hexyne | Aliphatic | 2-Butylisoquinolin-1(2H)-one derivative | ~92% | Current time information in Bangalore, IN. |
| 3,3-Dimethylbutyne | Aliphatic (sterically hindered) | 2-(tert-Butyl)isoquinolin-1(2H)-one derivative | ~87% | Current time information in Bangalore, IN. |
| 2-Ethynylpyridine | Heteroaromatic | 2-(Pyridin-2-yl)isoquinolin-1(2H)-one derivative | ~33% | Current time information in Bangalore, IN. |
Exploration of 2 Ethynyl N Methylbenzamide in Chemical Biology Research
Design and Synthesis of Chemical Probes and Analogs for Biological Systems
The synthesis of 2-Ethynyl-N-methylbenzamide and its analogs often leverages well-established palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly prominent method for installing the key ethynyl (B1212043) group onto the benzamide (B126) scaffold. acs.org This reaction typically involves the coupling of a terminal alkyne (like trimethylsilylacetylene (B32187), followed by deprotection) with an aryl halide (e.g., 2-iodo-N-methylbenzamide) in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.orgacs.org This synthetic strategy is highly modular, allowing for the creation of diverse libraries of analogs by varying the substituents on the aromatic ring or the amide nitrogen.
The terminal alkyne of this compound is a critical functional handle for its use as a chemical probe. This group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This bioorthogonal reaction allows the compound to be covalently linked to molecules bearing an azide (B81097) group, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or larger biomolecules. nih.gov For instance, alkyne-functionalized probes based on other bioactive scaffolds have been synthesized to enable labeling and identification of their protein targets in complex biological systems. nih.govescholarship.org
Furthermore, ortho-ethynylbenzamides can undergo palladium-catalyzed cyclocarbonylative Sonogashira reactions to produce more complex heterocyclic structures like 3-alkylideneisoindolin-1-ones, demonstrating their utility as synthetic intermediates for generating novel chemical entities for biological screening. acs.org
Molecular Interactions with Defined Biological Targets
While specific protein binding studies for this compound itself are not extensively documented in public literature, the benzamide scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases. nih.govnih.gov
Molecular docking and structure-activity relationship (SAR) studies on related benzamide-containing molecules provide insights into potential interactions. For kinase inhibitors, the amide group often forms crucial hydrogen bonds with residues in the hinge region of the ATP-binding pocket. mdpi.commdpi.com For example, in models of Aurora B kinase, the amide NH of a benzamide derivative acts as a hydrogen bond donor to a glutamate (B1630785) residue in the main chain. mdpi.com
The ethynyl group can also contribute significantly to binding affinity. In the design of pan-inhibitors for the BCR-ABL kinase, a carbon-carbon triple bond linker was incorporated into a benzamide-containing scaffold to navigate the sterically hindered gatekeeper residue (T315I) in a mutant form of the enzyme. acs.org Crystal structures of other inhibitors show that ethynyl groups can form favorable interactions within hydrophobic pockets or interact with specific residues. For instance, in LpxC inhibitors, the orientation of a phenyl-diacetylene scaffold is critical, with substitutions on the ring influencing interactions with nearby residues like glutamine and phenylalanine. nih.gov
The biochemical and cellular effects of benzamide derivatives are diverse. Many function as enzyme inhibitors or receptor modulators. For example, various substituted benzamides have been investigated as potent inhibitors of histone deacetylases (HDACs), receptor tyrosine kinases (RTKs) like EGFR, and monoamine oxidase-B (MAO-B). nih.govnih.gov
The terminal alkyne in this compound suggests a potential for it to act as a covalent inhibitor. The ethynyl group, particularly when positioned ortho to a carbonyl-containing group as in 2-ethynylbenzaldehyde, can react with nucleophilic residues like lysine (B10760008) on a protein target. researchgate.net This reaction proceeds through the formation of an initial imine with the lysine, followed by a cyclization event with the alkyne to form a stable, irreversible pyridinium (B92312) adduct. researchgate.net This mechanism has been successfully exploited to develop covalent inhibitors for targets including ABL kinase, EGFR, and the non-kinase protein Mcl-1. researchgate.net While this specific reactivity has been demonstrated for the aldehyde, the underlying principle suggests that the 2-ethynylbenzamide (B1396099) scaffold could be engineered into covalent probes targeting lysine or other nucleophiles.
In cellular assays, benzamide derivatives have demonstrated a range of activities, from inducing apoptosis and cell cycle arrest in cancer cell lines to inhibiting the release of inflammatory cytokines in immunological models. acs.orgmdpi.com For instance, certain N-substituted benzamides showed antiproliferative activity against MCF-7 and K562 cancer cell lines, with molecular docking suggesting they bind to HDAC2. nih.gov
Structure-Activity Relationship (SAR) Investigations in a Research Context
SAR studies are crucial for optimizing the potency and selectivity of a lead compound. For benzamide-based inhibitors, SAR investigations have explored modifications at nearly every position.
Amide Substituent: In a series of antiviral 7-aza-indoles, converting a simple N-methylbenzamide to an N-ethylbenzamide or N,N-diethylbenzamide maintained or improved antiviral potency while modulating cytotoxicity. frontiersin.org
Benzene (B151609) Ring Substituents: In the development of kinase inhibitors, substituents on the benzamide ring are modified to enhance molecular recognition and improve properties like solubility and cell permeability. acs.org For HDAC inhibitors, the presence of a chlorine or nitro group on the benzamide ring was found to decrease antiproliferative activity. nih.gov
Position of the Ethynyl Group: The placement of the ethynyl group is critical. A study on LpxC inhibitors with a diphenyl-diacetylene scaffold found that the position of an amino substituent on the distal phenyl ring dramatically impacted activity. nih.gov A para-amino group was well-tolerated and enhanced π-π stacking interactions, a meta-amino group had little effect, while an ortho-amino group led to detrimental steric clashes. nih.gov This highlights how the ortho position of the ethynyl group in this compound would create a distinct spatial arrangement for substituents and protein interactions compared to its meta and para isomers.
Table 2: Comparative Activity of Related Benzamide Analogs
| Compound/Series | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| N-(2-aminoethyl)benzamide Analogs | MAO-B Inhibition | Halo- and nitro-substitutions modulate inhibitory potency through steric and hydrophobic effects. | nih.gov |
| 3-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl-4-methyl-N-arylbenzamides | BCR-ABL Kinase Inhibition | C-C triple bond linker overcomes resistance mutation; piperazine (B1678402) on N-aryl ring improves potency and permeability. | acs.org |
| 2-Ethynylbenzaldehyde-based inhibitors | Kinase/Non-kinase Covalent Inhibition | Ortho-ethynyl and aldehyde groups react with catalytic lysine to form an irreversible covalent adduct. | researchgate.net |
Applications in Target Identification and Validation Methodologies
Target identification and validation are essential steps to ensure that a potential drug is acting on its intended molecular target to produce a therapeutic effect. wjbphs.comnih.gov Chemical probes containing reactive or functional handles are powerful tools in this process. scienceopen.com
This compound is well-suited for such applications due to its terminal alkyne. This feature makes it an ideal fragment for fragment-based drug discovery (FBDD). nih.govnih.govopenaccessjournals.com In FBDD, low-molecular-weight fragments are screened for weak binding to a target protein. researchgate.netdrugdiscoverychemistry.com Once a hit like this compound is identified, its alkyne group can be used to link it to other fragments or to grow the molecule into a more potent lead compound through structure-based design. nih.gov
The most direct application is in Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy to identify enzyme classes or specific targets in their active state. An ABPP probe is typically composed of a reactive group (warhead), a recognition element (scaffold), and a reporter tag (e.g., biotin or a fluorophore). The alkyne on this compound serves as a latent reporter handle. If the benzamide scaffold directs the molecule to a protein's active site where it forms a covalent bond, researchers can then use CuAAC ("click" chemistry) to attach a reporter azide. nih.govescholarship.org This allows for the visualization (via fluorescent azide) or enrichment and subsequent identification by mass spectrometry (via biotin-azide) of the protein target. nih.gov This strategy has been successfully used to identify the targets of other covalent ligands. escholarship.org
Computational and Theoretical Studies on 2 Ethynyl N Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. arxiv.org These methods provide a detailed picture of the electron distribution and energy landscape, which governs the molecule's structure, stability, and reactivity. mdpi.com
Electronic Structure Analysis and Spectroscopic Property Prediction
The electronic structure of 2-Ethynyl-N-methylbenzamide is central to its chemical character. Methods like Density Functional Theory (DFT) are commonly used to analyze key electronic parameters. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) and benzene (B151609) ring portions, while the LUMO is likely centered on the electron-withdrawing benzamide (B126) group. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Quantum chemical calculations are also instrumental in predicting various spectroscopic properties. youtube.comacs.org By simulating the interaction of the molecule with electromagnetic radiation, it is possible to compute infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Visible electronic transitions. youtube.comrsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of experimental signals. acs.org For instance, calculations can pinpoint the characteristic vibrational frequencies for the C≡C triple bond stretch of the ethynyl group and the C=O stretch of the amide group.
Table 1: Predicted Electronic and Spectroscopic Properties for this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for similar aromatic compounds. Actual values require specific computation.
| Property | Predicted Value | Computational Method | Significance |
|---|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | B3LYP/6-31G | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G | Relates to chemical reactivity and stability |
| C≡C Stretch Freq. (IR) | ~2105 cm⁻¹ | B3LYP/6-31G | Characteristic vibrational mode of the ethynyl group |
| C=O Stretch Freq. (IR) | ~1670 cm⁻¹ | B3LYP/6-31G* | Characteristic vibrational mode of the amide group |
Reaction Energetics and Transition State Characterization
Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comfiveable.me The activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. savemyexams.com
For this compound, reactions at the ethynyl group, such as electrophilic additions or palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), are of significant interest. researchgate.net Theoretical calculations can determine the reaction enthalpy (ΔH) to predict whether a reaction is exothermic or endothermic. savemyexams.com Furthermore, characterizing the geometry of the transition state provides insight into the reaction mechanism. fiveable.me For example, in the alkaline hydrolysis of the amide bond, calculations can identify the rate-limiting step, which could be the initial hydroxide (B78521) attack or the subsequent breaking of the C-N bond. researchgate.net
Table 2: Illustrative Reaction Energetics for a Hypothetical Addition to the Ethynyl Group This table provides example values to illustrate the type of data obtained from transition state calculations.
| Reaction Step | Species | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Step 1: Electrophile Addition | Reactants (Molecule + E⁺) | 0.0 | CCSD(T)/cc-pVTZ |
| Transition State 1 (TS1) | +15.2 | CCSD(T)/cc-pVTZ | |
| Intermediate | +5.6 | CCSD(T)/cc-pVTZ | |
| Step 2: Nucleophile Attack | Intermediate + Nu⁻ | +5.6 | CCSD(T)/cc-pVTZ |
| Transition State 2 (TS2) | +10.1 | CCSD(T)/cc-pVTZ | |
| Product | -21.5 | CCSD(T)/cc-pVTZ |
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the static electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its movement and conformational flexibility over time. wustl.edubonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a given environment, such as in solution. wustl.eduunram.ac.id
For this compound, key areas of flexibility include the rotation around the C-N amide bond and the bond connecting the benzene ring to the amide group. MD simulations can explore the different conformations (spatial arrangements) the molecule can adopt and the energy barriers between them. ucr.edu This analysis helps identify the most stable, low-energy conformers that are likely to be present under experimental conditions. The results of these simulations, often visualized through metrics like the root mean square deviation (RMSD) and radius of gyration (Rg), provide a dynamic picture of the molecule's structural behavior. unram.ac.id
Molecular Modeling and Docking Simulations for Biological Interactions (Molecular Level)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. dokumen.pub This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity. researchgate.net
Benzamide derivatives are known to interact with a variety of biological targets. mdpi.com Docking simulations could be used to investigate the binding of this compound to the active site of an enzyme like Nicotinamide N-methyltransferase (NNMT) or a G-protein-coupled receptor. nih.govacs.org The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. The binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity. These simulations can be further refined and validated using more computationally intensive methods like full molecular dynamics simulations of the ligand-protein complex. researchgate.netnih.gov
Table 3: Illustrative Molecular Docking Results for this compound This table shows hypothetical docking results against a kinase target, based on studies of similar compounds.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Kinase XYZ (PDB: 1ABC) | -8.5 | Leu83, Val91, Ala105 | Hydrophobic |
| Kinase XYZ (PDB: 1ABC) | -8.5 | Lys85, Asp181 | Hydrogen Bonding (Amide C=O and N-H) |
| Kinase XYZ (PDB: 1ABC) | -8.5 | Phe180 | Pi-Stacking (Benzene ring) |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Beyond predicting if a reaction can occur, computational studies can forecast the specific outcome. The ethynyl group in this compound is a versatile functional group that can undergo various addition reactions. DFT calculations are particularly useful for predicting the regioselectivity (which atom gets attached to which side of the triple bond) and stereoselectivity (the 3D arrangement of the product) of these reactions. acs.org
For example, in the bromination of an alkyne, computational modeling can determine the relative energies of the transition states leading to the trans or cis addition products. acs.org The pathway with the lower activation energy will be the favored one, thus predicting the stereochemical outcome. Similarly, for reactions like hydrohalogenation, calculations of carbocation intermediate stability can predict whether the reaction will follow Markovnikov or anti-Markovnikov regioselectivity. These predictions are invaluable for planning synthetic routes and understanding reaction mechanisms without the need for extensive experimental screening. rsc.org
Advanced Analytical Methodologies in Research on 2 Ethynyl N Methylbenzamide
Application of High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
High-resolution spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of 2-Ethynyl-N-methylbenzamide and for gaining insights into its formation and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. savemyexams.com For this compound, standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary structural confirmation. rsc.org The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the acetylenic proton. chemicalbook.comdocbrown.info The integration of these signals provides the ratio of protons in each unique environment. docbrown.info
To gain deeper structural insights and unambiguously assign these signals, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another in the molecule. For instance, it would show correlations between the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the ¹³C NMR spectrum based on the assigned proton spectrum.
While less common for routine analysis, Solid-State NMR (ssNMR) could be utilized to study the compound in its solid, crystalline form. This technique can provide information about the molecular conformation, intermolecular interactions, and polymorphism in the solid state, which are crucial properties for material science and pharmaceutical development.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from similar benzamide (B126) structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.3 - 7.8 | 125 - 135 |
| N-H | ~8.0 (broad) | - |
| N-CH₃ | ~2.9 (doublet) | ~27 |
| Ethynyl (B1212043) C-H | ~3.4 | ~82 |
| Ethynyl C-Ar | - | ~81 |
| Carbonyl C=O | - | ~166 |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. spectroscopyonline.com Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. spectroscopyonline.com Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used, with ESI being a soft ionization technique suitable for a wide range of molecules and often used in conjunction with liquid chromatography. rsc.orgrsc.org
For this compound (C₁₀H₉NO), HRMS would be used to measure the mass of the molecular ion [M+H]⁺ or [M]⁺˙ with high precision (typically to four decimal places). spectroscopyonline.com This experimental mass is then compared to the calculated theoretical mass. A close match provides strong evidence for the compound's elemental composition, confirming its identity. rsc.org
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
| C₁₀H₉NO | [M+H]⁺ | 160.0757 |
| C₁₀H₉NO | [M+Na]⁺ | 182.0576 |
| C₁₀H₉NO | [M]⁺˙ | 159.0684 |
Chromatographic Techniques for Reaction Monitoring and Purification Optimization
Chromatographic techniques are fundamental for both monitoring the progress of the synthesis of this compound and for its subsequent purification. researchgate.net
Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to qualitatively monitor a reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The relative retention factor (Rf) values help in identifying the different components.
Column Chromatography : This is the standard method for purifying organic compounds on a preparative scale. rsc.orgrsc.org After a reaction is complete, column chromatography, often using silica (B1680970) gel as the stationary phase, is employed to separate this compound from unreacted starting materials, by-products, and catalysts. The choice of eluent (mobile phase) is typically optimized using TLC to achieve the best separation. acs.org
High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is used for both analytical and preparative purposes. acs.org Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the final compound with high accuracy. acs.org It can also be used for purification when high purity is required.
Gas Chromatography (GC) : For volatile and thermally stable compounds, GC coupled with a mass spectrometer (GC-MS) can be an effective tool for analysis and purity assessment. researchgate.net It allows for the separation and identification of components in a mixture.
Table 3: Application of Chromatographic Techniques for this compound
| Technique | Application | Phase Information | Key Outcome |
| TLC | Reaction Monitoring | Stationary: Silica gel; Mobile: Organic solvent mixtures (e.g., Hexane/Ethyl Acetate) | Qualitative assessment of reaction completion. |
| Column Chromatography | Purification | Stationary: Silica gel; Mobile: Organic solvent mixtures | Isolation of the pure compound. rsc.orgfigshare.com |
| HPLC | Purity Analysis, Purification | Stationary: C18 (Reversed-Phase); Mobile: Acetonitrile/Water gradients | Quantitative purity data (e.g., >99%) and high-purity samples. acs.org |
| GC-MS | Purity Analysis | Stationary: Capillary column (e.g., polysiloxane); Mobile: Inert gas (e.g., He) | Separation and identification of volatile impurities. researchgate.net |
Development of Novel Analytical Methods for Trace Analysis and Complex Mixture Characterization
In various research fields, such as medicinal chemistry and metabolomics, it is often necessary to detect and quantify compounds at very low concentrations within complex biological or environmental matrices. nih.govnih.gov While no specific novel methods for "this compound" are prominently documented, the development of such methods would follow established principles in analytical chemistry. researchgate.net
The development of a novel analytical method for trace analysis would likely involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). researchgate.net
Steps in Method Development:
Optimization of Chromatographic Separation : An HPLC method would be developed to achieve a sharp, symmetrical peak for this compound, well-separated from other matrix components.
Mass Spectrometry Optimization : In the MS/MS instrument, the compound would be fragmented, and specific parent-to-daughter ion transitions would be identified for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This provides exceptional selectivity, as the instrument only detects ions with a specific mass that fragment in a specific way.
Method Validation : The developed method would be rigorously validated according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Such a validated LC-MS/MS method would be crucial for pharmacokinetic studies, investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound, or for its detection in complex reaction mixtures or environmental samples. nih.gov
Future Directions and Emerging Research Avenues for 2 Ethynyl N Methylbenzamide
Sustainable and Green Synthetic Approaches
The future synthesis of 2-Ethynyl-N-methylbenzamide will likely be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. Research into related compounds highlights several strategies that could be adapted for this purpose.
Key areas of focus for sustainable synthesis will likely include:
Catalytic Efficiency: Moving away from stoichiometric reagents to highly efficient catalytic systems is a cornerstone of green chemistry. For benzamide (B126) synthesis, this includes developing novel catalysts that can operate under milder conditions with lower catalyst loading.
Solvent Reduction: The development of eco-friendly methodologies often prioritizes the reduction or replacement of hazardous organic solvents. smolecule.com Future syntheses may explore the use of greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions. mdpi.com
Atom Economy: Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are highly desirable for their high atom economy. mdpi.com Designing a multicomponent synthesis for this compound would represent a significant advancement in its sustainable production.
Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents offers a green alternative to heavy metal-based oxidants in many organic transformations. acs.org These reagents are non-toxic and can facilitate a wide range of reactions, including the formation of C-C and C-N bonds, which are relevant to the synthesis of benzamide derivatives. acs.org
Future research will likely focus on integrating these principles to create a holistic, green synthetic route to this compound, minimizing waste and environmental impact.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing, including improved safety, consistency, scalability, and the ability to explore reaction conditions more rapidly. For compounds like this compound, these technologies hold considerable promise.
Industrial protocols for related isomers, such as 4-ethynyl-N-methylbenzamide, already favor two-stage continuous flow processes. smolecule.com This approach can be adapted for the synthesis of the 2-ethynyl isomer. The benefits of flow chemistry include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, which is particularly advantageous when dealing with potentially energetic compounds like alkynes.
Precise Control: The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. princeton.edu
Scalability: Scaling up production in a flow system is typically more straightforward than in batch, often involving running the system for a longer duration rather than using larger reactors. rsc.org
Automated synthesis platforms can be integrated with flow reactors to streamline the entire discovery and optimization process. These platforms can automatically vary reaction conditions, purify the resulting products using techniques like automated flash column chromatography rsc.org, and analyze the outcomes, thereby accelerating the development of optimal synthetic protocols for this compound and its derivatives.
Expansion into Novel Material Science Applications (e.g., Optoelectronic Materials, Polymers)
The ethynyl (B1212043) group is a versatile functional handle for the synthesis of advanced materials. Its ability to participate in polymerization and cycloaddition reactions makes this compound a promising building block for novel polymers and functional materials.
Optoelectronic Materials: Compounds containing ethynyl and aromatic moieties are of great interest for applications in organic electronics. oup.comnih.gov The conjugated system of this compound could be exploited to create materials with interesting photophysical properties. Research on related ethynyl-containing molecules has shown their potential as:
Organic Semiconductors: Buckybowls functionalized with ethynyl groups have demonstrated ambipolar transport characteristics, suggesting the potential for ethynylbenzamides in organic field-effect transistors (OFETs). uky.edu
Dye-Sensitized Solar Cells (DSSCs): Organic dyes with donor-π-acceptor structures are crucial components of DSSCs. The structure of this compound could be modified to create new dyes for photovoltaic applications. nih.gov
Organic Light-Emitting Diodes (OLEDs): The development of new materials for OLEDs is a constantly evolving field, and the structural motifs present in this compound could be incorporated into new emitters or host materials. google.com
Polymers: The N-methylbenzamide unit can be incorporated into polymer backbones, and research has demonstrated the synthesis of high-molecular-weight poly(N-methylbenzamide)-based polymers. researchgate.net The ethynyl group on this compound provides a reactive site for polymerization reactions, such as polycondensation or addition polymerization, to create novel polymers with tailored properties. These materials could find applications in areas ranging from high-performance plastics to functional coatings.
| Potential Material Application | Relevant Structural Feature | Example from Related Compounds | Reference |
|---|---|---|---|
| Organic Semiconductors | Ethynyl group, Aromatic core | Ethynyl-functionalized buckybowls used in OFETs. | uky.edu |
| Optoelectronic Materials | Benzamide and ethynyl moieties | Silicon-containing cyclic compounds are promising for optoelectronics. | oup.com |
| High-Molecular-Weight Polymers | N-methylbenzamide unit | Synthesis of poly(N-methylbenzamide)-b-poly(ethylene glycol) polymers. | researchgate.net |
| Monomer for COF | Ethynyl group | 5-Ethynyl-2-methylbenzamide is listed as a potential monomer for Covalent Organic Frameworks. | bldpharm.com |
Advanced Biological Applications and Probe Development
The ethynyl group is a powerful tool in chemical biology, primarily due to its ability to undergo bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity makes this compound an attractive scaffold for the development of advanced biological probes.
Chemical Probes for Target Identification: A significant challenge in drug discovery is identifying the specific biological targets of a bioactive small molecule. An alkyne-tagged version of a molecule, like this compound, can be used as a chemical probe. The general workflow involves:
Treating cells or cell lysates with the probe.
Allowing the probe to bind to its protein targets.
Using a "click" reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the alkyne handle of the probe. smolecule.comescholarship.org
Isolating and identifying the tagged proteins, thereby revealing the molecule's targets.
This approach has been successfully used with other alkyne-functionalized molecules to identify their protein binding partners. escholarship.org
Fluorescent Probes for Bioimaging: By attaching a fluorophore to the this compound scaffold, or by designing derivatives where the core structure is inherently fluorescent, new probes for cellular imaging can be developed. smolecule.com These probes could be used to visualize specific cellular components or processes in which the benzamide scaffold is involved.
Therapeutic Potential: Benzamide derivatives are found in a wide range of clinically used drugs. The ethynyl group can also play a direct role in binding to biological targets. For instance, some enzyme inhibitors form covalent bonds with nucleophilic residues in the active site via their ethynyl group. Therefore, this compound and its derivatives could be explored as potential therapeutic agents in their own right, with the ethynyl group serving as a reactive warhead for covalent inhibition.
| Advanced Biological Application | Key Enabling Feature | Rationale/Example from Related Compounds | Reference |
|---|---|---|---|
| Target Identification Probe | Ethynyl group for click chemistry | Alkyne-functionalized probes used to covalently label and identify protein targets like MYC. | escholarship.org |
| Biochemical Assay Probe | Interaction with enzymes/proteins | 3-Ethynyl-N-methylbenzamide serves as a probe in biochemical assays. | |
| Fluorescent Imaging Agent | Ethynyl group for bioconjugation to fluorophores | Similar ethynyl-benzamide structures are explored as potential fluorescent probes. | smolecule.com |
| Covalent Enzyme Inhibitor | Reactive ethynyl group | The ethynyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethynyl-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between ethynyl precursors and benzamide derivatives. For example, ortho-substituted benzoyl chlorides can react with methylamine derivatives under controlled conditions (e.g., pyridine as a base in CH₂Cl₂ at room temperature) to form the target compound . Optimization includes adjusting stoichiometry, solvent polarity (e.g., acetone or DMF), and reaction time. Reflux conditions (e.g., 100°C for 2 hours) with catalysts like Pd/C may enhance yields, as seen in analogous benzamide syntheses . Statistical validation (e.g., ANOVA) of replicates ensures reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify characteristic bands (e.g., C≡C stretch at ~2100 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve ethynyl protons (δ ~2.5–3.5 ppm) and methyl groups (δ ~2.8–3.2 ppm). Compare with computed InChI/SMILES descriptors for validation .
- Elemental Analysis : Confirm empirical formulas with <1% deviation .
- Fluorometry : For derivatives, spectrofluorometric studies (e.g., excitation/emission maxima) assess electronic properties .
Q. What statistical methods are appropriate for validating the reproducibility of synthesis and characterization data?
- Methodological Answer : Use univariate ANOVA to compare mean yields across replicates, followed by post-hoc tests (e.g., Duncan’s test) to identify significant variations. Six replicates are recommended to ensure statistical power .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for vibrational frequencies or NMR chemical shifts) with experimental data. If discrepancies arise, refine computational parameters (e.g., basis sets, solvent effects) or re-examine experimental conditions (e.g., solvent polarity, temperature) . Crystallographic data (via SHELXL) can provide ground-truth structural benchmarks .
Q. What methodologies are recommended for analyzing crystallographic data of this compound, especially in cases of twinning or disorder?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions and HKLF 5 data format . WinGX’s graphical interface aids in visualizing disordered regions, while SHELXPRO can model anisotropic displacement parameters for heavy atoms . High-resolution data (>1.0 Å) improves refinement accuracy.
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer : Systematically modify substituents (e.g., ethynyl position, methyl groups) and test derivatives in bioassays. For example:
- Replace ethynyl with hydroxyl or thiol groups to assess hydrogen-bonding effects .
- Conduct anti-inflammatory assays (e.g., COX-2 inhibition) using protocols analogous to N'-benzimidazole derivatives .
- Use molecular docking to prioritize synthetic targets based on binding affinity predictions.
Q. What strategies should be employed to determine thermal stability and degradation kinetics?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Fit degradation profiles to kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energies. Compare with benzamide analogs (e.g., aromatic amides with T₅% >250°C) to infer stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
